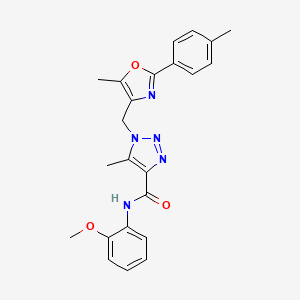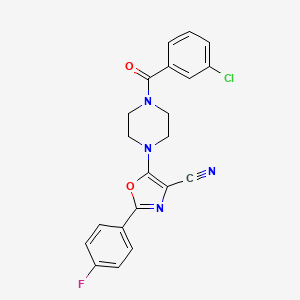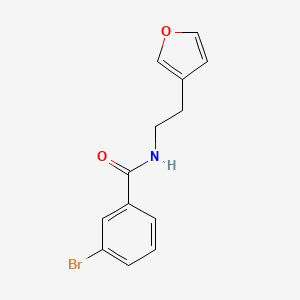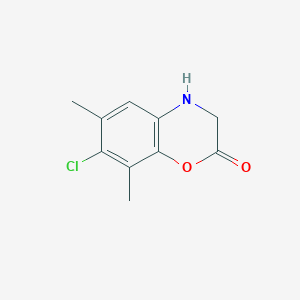
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methodologies
Researchers have developed synthetic methodologies for creating constrained ACC derivatives and heterocyclic compounds, including processes that involve cyclopropanation and cyclization reactions. These methods are crucial for producing novel compounds with potential therapeutic applications. For example, Szakonyi, Fülöp, Tourwé, and De Kimpe (2002) reported on the synthesis of doubly constrained ACC derivatives through a remarkable cyclopropanation process, which is foundational for creating compounds with similar structures (Szakonyi et al., 2002).
Crystal Structure Analysis
Understanding the crystal structure of these compounds is vital for their potential application in drug development. Lu, Zhao, Sun, Ji, Huang, and Ge (2021) synthesized and analyzed the crystal structure of a molecule with antiproliferative activity, providing insights into its potential therapeutic uses (Lu et al., 2021).
Potential Biological Activities
Antimicrobial Activity
The search for new antimicrobial agents has led to the synthesis of 1,2,3-triazoles containing quinoline moiety. Sumangala, Poojary, Chidananda, Fernandes, and Kumari (2010) synthesized a series of substituted 1,2,3-triazoles and evaluated their antibacterial and antifungal activity, revealing the impact of substituents on antimicrobial activity (Sumangala et al., 2010).
Antipsychotic Potential
Research into heterocyclic carboxamides as potential antipsychotic agents has included compounds with similar structures, examining their affinity for dopamine and serotonin receptors and their efficacy in behavioral models. This research offers insights into the therapeutic potential of these compounds in treating psychiatric disorders (Norman et al., 1996).
Anticancer Activity
The synthesis and evaluation of compounds for their anticancer properties is a critical area of research. Sonego, Segatto, Damé, Fronza, Gomes, Oliveira, Seixas, Savegnago, Schachtschneider, Alves, and Collares (2019) investigated the antitumoral properties of 7-chloroquinoline-1,2,3-triazoyl-carboxamides, demonstrating significant cytotoxic effects against human bladder carcinoma cells (Sonego et al., 2019).
properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-21-10-15(19-20-21)16(23)18-14-5-4-11-6-7-22(9-13(11)8-14)17(24)12-2-3-12/h4-5,8,10,12H,2-3,6-7,9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJZGRNGGWYXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperidine-4-carboxamide](/img/structure/B2539401.png)


![N-(1-cyanocyclohexyl)-2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2539404.png)

![4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one](/img/structure/B2539409.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539410.png)


